Structural Identity Differentiation: Unambiguous C4-(2-Methoxybenzamidomethyl) vs Catalogued C4-Bromo, C4-Benzyloxy, and N1-tert-Butyl Analogs
The target compound's C4 substituent is 2-methoxybenzamidomethyl, a hydrogen-bond-donor/acceptor pharmacophore distinct from the 3-bromobenzamidomethyl analog (CAS 1234944-40-1) and the benzyloxymethyl analog (CAS 1325742-90-2), which lack the ortho-methoxy H-bond acceptor. At the N1 position, the 4-fluorophenyl urea differs from the tert-butyl urea of the otherwise identical C4-substituted analog. These differences are confirmed by orthogonal identifiers: InChI Key DDYYQGZMKUXORA-UHFFFAOYSA-N (target), InChI Key OLZVCUKCWCSAAC-UHFFFAOYSA-N (3-bromo analog), and InChI Key OECXTYZHYYZXBK-UHFFFAOYSA-N (benzyloxy analog) [1]. No quantitative biological activity data are publicly available for any of these four compounds; the only verifiable differentiation is at the level of validated chemical structure [1].
| Evidence Dimension | C4 substituent chemical identity (verified by InChI Key) |
|---|---|
| Target Compound Data | 2-methoxybenzamidomethyl (InChI Key DDYYQGZMKUXORA-UHFFFAOYSA-N); MW 385.4; HBD 2, HBA 4; XLogP3 currently unassigned in PubChem |
| Comparator Or Baseline | Comparator A: 3-bromobenzamidomethyl (CAS 1234944-40-1, InChI Key OLZVCUKCWCSAAC, MW 434.3, XLogP3 3.6); Comparator B: benzyloxymethyl (CAS 1325742-90-2, InChI Key OECXTYZHYYZXBK, MW 342.4, XLogP3 3.3, TPSA 41.6 Ų); Comparator C: identical C4 substitution but N1-tert-butyl instead of N1-(4-fluorophenyl) |
| Quantified Difference | Non-overlapping InChI Keys; MW differences of +48.9 (Comparator A), -43.0 (Comparator B); TPSA and XLogP3 differ between target and Comparator B by unquantified margin (target TPSA/XLogP3 not independently computed); Comparator C differs only at N1-aryl vs N1-tert-butyl |
| Conditions | Structural/computational comparison based on PubChem-deposited and vendor-provided molecular descriptors; no experimental head-to-head comparison performed |
Why This Matters
When a project requires the 2-methoxybenzamidomethyl pharmacophore at C4 combined with the 4-fluorophenyl urea at N1—a specific combination dictated by a pharmacophore hypothesis or patent claim—no catalogued analog can provide the same ensemble of H-bonding capacity, steric bulk, and electronic distribution; procurement of the wrong C4 or N1 variant introduces an uncontrolled structural variable that invalidates SAR continuity.
- [1] National Center for Biotechnology Information. PubChem Compound records for N-(4-fluorophenyl)-4-((2-methoxybenzamido)methyl)piperidine-1-carboxamide (deposited data, CID referenced via vendor cross-listing), 4-((3-bromobenzamido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide (CID 135392673), and 4-((benzyloxy)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide (CID 5969496). Accessed 2026. https://pubchem.ncbi.nlm.nih.gov/ View Source
